Head-to-Head Computed Lipophilicity: Thioether (S) vs. Ether (O) Linker
The target compound (CAS 1790200-27-9), which contains a 4-fluorophenylthioacetyl side chain, exhibits a computed XLogP3 of 2.5, compared with an XLogP3 of 2.0 for the direct oxygen analog 4-((1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798540-71-2) [1][2]. The ΔXLogP3 of +0.5 log unit represents an approximately 3.2-fold increase in the octanol–water partition coefficient, a magnitude that routinely shifts passive membrane permeability and plasma protein binding in lead optimization campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | CAS 1798540-71-2 (O-analog): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Lipophilicity differences of this magnitude can determine oral absorption, CNS penetration, and metabolic clearance; procurement of the correct linker variant (thioether vs. ether) is therefore essential for SAR integrity.
- [1] PubChem CID 76151286, XLogP3 computed property. NCBI, PubChem release 2025.09.15. View Source
- [2] PubChem CID 76151276, XLogP3 computed property. NCBI, PubChem release 2025.09.15. View Source
